molecular formula C20H21N5O3 B2918410 benzyl (2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)carbamate CAS No. 1797905-79-3

benzyl (2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)carbamate

Cat. No.: B2918410
CAS No.: 1797905-79-3
M. Wt: 379.42
InChI Key: UNOBXXFMBFVWRK-UHFFFAOYSA-N
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Description

Benzyl (2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)carbamate is a fused heterocyclic compound featuring a pyrazolo-pyrido-pyrimidine core. This tricyclic system is substituted with a benzyl carbamate group at the 2-oxoethyl position and a methyl group at the pyrazole ring. Such compounds are of interest in medicinal chemistry due to their structural similarity to purine analogs, which often exhibit biological activity against enzymes or receptors involved in signaling pathways .

Properties

IUPAC Name

benzyl N-[2-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-14-9-18-21-10-16-12-24(8-7-17(16)25(18)23-14)19(26)11-22-20(27)28-13-15-5-3-2-4-6-15/h2-6,9-10H,7-8,11-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOBXXFMBFVWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)CNC(=O)OCC4=CC=CC=C4)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of benzyl (2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)carbamate involves multiple synthetic steps:

  • Formation of the pyrazolopyridopyrimidine core: : This step usually involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused heterocyclic ring system.

  • Substitution reactions: : Introduction of the benzyl group and the carbamate functionality is typically achieved through nucleophilic substitution reactions. Common reagents include benzyl halides and carbamoyl chlorides.

  • Oxidation/Reduction: : Depending on the specific substituents and desired oxidation state, various oxidizing or reducing agents might be used to fine-tune the properties of the final compound.

Industrial Production Methods: Industrial-scale synthesis of this compound may utilize continuous flow chemistry techniques to enhance efficiency and yield. This approach allows for precise control over reaction conditions, leading to consistent product quality. Key reagents and catalysts are often recycled to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : This compound can undergo oxidation reactions, potentially altering its electronic properties and biological activity.

  • Reduction: : Reduction reactions might be used to modify specific functional groups, affecting the compound's reactivity.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are relevant, allowing for the introduction or modification of various substituents.

Common Reagents and Conditions:
  • Oxidizing Agents: : Potassium permanganate, chromium trioxide

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride

  • Substitution Reagents: : Benzyl halides, carbamoyl chlorides, amines

Major Products: The major products of these reactions include various substituted derivatives of the original compound, each potentially exhibiting unique physical and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, benzyl (2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)carbamate is studied for its reactivity and potential as a synthetic intermediate. Its unique structure allows for a range of chemical modifications, making it a versatile building block for more complex molecules.

Biology: Biologically, this compound is of interest due to its potential pharmacological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine: In medicine, researchers explore its potential therapeutic applications, including its use as a lead compound in the development of new drugs for treating various diseases.

Industry: In the industrial sector, this compound might be used in the synthesis of specialty chemicals or as a precursor in the production of advanced materials.

Mechanism of Action

The mechanism by which benzyl (2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)carbamate exerts its effects typically involves interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological activities. Detailed studies often employ techniques like molecular docking and kinetic assays to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to other heterocyclic systems, including pyrimidine, thiazolo-pyrimidine, and imidazo-pyridine derivatives. Key distinctions lie in the heterocyclic framework, substituent effects, and reported bioactivities.

Pyrazolo-Pyrido-Pyrimidine Derivatives

  • 3-(6-Oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid (): This compound shares the pyrazolo-pyrido-pyrimidine core but substitutes the benzyl carbamate group with a propanoic acid moiety. The carboxylic acid group enhances solubility in polar solvents, whereas the benzyl carbamate in the target compound may improve membrane permeability.

Thiazolo-Pyrimidine Derivatives

  • (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (): Replaces the pyrazolo-pyrido-pyrimidine core with a thiazolo-pyrimidine system. The 4-cyano and furan substituents confer distinct electronic properties, influencing reactivity and binding affinity. This compound demonstrated moderate yields (68%) and thermal stability (m.p. 213–215°C), with IR and NMR data confirming the cyano and carbonyl functionalities .

Triazolo-Pyrimidine Derivatives

  • 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetylhydrazones ():
    These derivatives feature a triazolo-pyrimidine core with oxoacetylhydrazone side chains. The introduction of chiral centers (e.g., α-methyl groups) enhanced herbicidal and fungicidal activities, suggesting that stereochemistry plays a critical role in bioactivity—a factor yet unexplored in the target compound .

Imidazo-Pyridine Derivatives

  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): This imidazo-pyridine derivative includes electron-withdrawing groups (nitro, cyano) and ester functionalities, contributing to its high molecular weight (51% yield, m.p. 243–245°C). The nitro group may enhance π-stacking interactions in biological targets, a feature absent in the benzyl carbamate substituent of the target compound .

Structural and Functional Data Table

Compound Class Core Structure Key Substituents Bioactivity/Properties Synthesis Yield Reference
Pyrazolo-pyrido-pyrimidine Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine Benzyl carbamate, 2-methyl Potential kinase inhibition Not reported
Thiazolo-pyrimidine Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 5-methylfuran Moderate thermal stability 68%
Triazolo-pyrimidine Triazolo[1,5-a]pyrimidine Oxoacetylhydrazone, chiral centers Herbicidal/fungicidal activity 57–68%
Imidazo-pyridine Imidazo[1,2-a]pyridine Nitrophenyl, cyano, ester groups High melting point (243–245°C) 51%

Key Research Findings and Implications

Substituent Effects: The benzyl carbamate group in the target compound may offer a balance between lipophilicity and hydrogen-bonding capacity, contrasting with the polar propanoic acid in or the electron-deficient nitro groups in .

Synthetic Challenges : Compared to thiazolo-pyrimidine derivatives (68% yield, ), the target compound’s multi-step synthesis likely requires optimization to improve efficiency .

Biological Potential: While triazolo-pyrimidines show herbicidal activity (), the pyrazolo-pyrido-pyrimidine core’s larger π-system could target nucleic acid-binding proteins or topoisomerases, warranting further study .

Biological Activity

Benzyl (2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)carbamate is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrazolopyrimidine class, characterized by a fused heterocyclic structure that imparts diverse biological activities. Its structural formula can be represented as follows:

C17H20N4O3\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_3

This unique configuration allows for interactions with various biological targets, making it a candidate for drug development.

This compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : It acts as a purine analog and has been shown to inhibit cAMP phosphodiesterase activity and tyrosine kinase pathways, which are crucial in cellular signaling and proliferation processes .
  • Calcium Channel Modulation : Related compounds have been identified as mimics of calcium channel blockers, suggesting potential cardiovascular applications .
  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, similar to other derivatives in its class .

Anticancer Properties

Research has highlighted the potential of pyrazolo[1,5-a]pyrimidines as anticancer agents. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . this compound is hypothesized to exhibit similar effects based on its structural analogies.

Antimicrobial Activity

Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine possess antibacterial properties. For example, compounds with structural similarities have been tested against multi-resistant strains of bacteria like Escherichia coli and Staphylococcus aureus, showing promising results . The unique functional groups in this compound may enhance its efficacy against such pathogens.

Synthesis and Characterization

The synthesis of this compound involves several steps:

  • Formation of the pyrazolopyridopyrimidine core through cyclization reactions.
  • Introduction of the benzyl group via nucleophilic substitution.
  • Finalization through carbamate formation .

Comparative Studies

In comparative studies with other pyrazolopyrimidine derivatives:

CompoundBiological ActivityReference
Compound AAnticancer
Compound BAntimicrobial
Benzyl CarbamatePotentially anticancer and antimicrobialCurrent study

The unique substituents on this compound may confer distinct biological activities compared to its analogs.

Q & A

Q. How can researchers optimize the synthesis of benzyl (2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)carbamate?

  • Methodological Answer : Synthesis optimization often involves iterative testing of reaction conditions. For heterocyclic systems like pyrazolo-pyridopyrimidines, key steps include:
  • Precursor Selection : Use of hydrazine derivatives and carbonyl-containing intermediates (e.g., ketones or esters) to form the pyrazole ring .
  • Solvent and Catalyst Optimization : Polar aprotic solvents (e.g., DMF) and catalysts like sodium acetate improve cyclization efficiency .
  • Temperature Control : Reflux conditions (e.g., 80–100°C) are typical for ring closure, while lower temperatures (0–25°C) may stabilize intermediates .
    Example yields for analogous compounds range from 55% to 68% under optimized conditions .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : A multi-technique approach is essential:
  • 1H/13C NMR : Assigns proton environments and carbon frameworks. For pyrazolo-pyridopyrimidines, aromatic protons appear at δ 6.5–8.5 ppm, while methyl groups resonate near δ 2.2–2.4 ppm .
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and carbamate (N–H, ~3300 cm⁻¹) functional groups .
  • HRMS : Validates molecular weight and fragmentation patterns. For example, a molecular ion peak at m/z 386 (C₂₀H₁₀N₄O₃S) was reported for a structurally related compound .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural elucidation for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL provides atomic-level resolution:
  • Data Collection : High-resolution (<1.0 Å) data reduces thermal motion artifacts. Use Mo-Kα radiation for small molecules .
  • Refinement : SHELXL’s constraints (e.g., ADPs, hydrogen bonding) refine torsional angles and bond lengths. For example, C–C bond lengths in pyridopyrimidine cores typically range from 1.35–1.42 Å .
  • Validation : Cross-check with spectral data (e.g., NMR coupling constants) to resolve discrepancies in tautomeric forms .

Q. How should researchers address contradictions between computational modeling and experimental data?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solvent interactions or tautomerism). Mitigation strategies include:
  • DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with crystallographic data to identify stable conformers .
  • Solvent Modeling : Use implicit solvent models (e.g., PCM) to simulate NMR chemical shifts or dipole moments .
  • Dynamic NMR : Detect rotational barriers or tautomeric equilibria in solution. For example, temperature-dependent NMR can reveal slow-exchange processes .

Q. What methodologies are used to evaluate the bioactivity of pyrazolo-pyridopyrimidine derivatives?

  • Methodological Answer : While direct bioactivity data for this compound is limited, analogous studies suggest:
  • Enzyme Assays : Target kinases or proteases using fluorescence polarization or FRET-based assays. Pyrazolo-pyrimidines often inhibit ATP-binding sites .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–50 μM. IC₅₀ values for related compounds range from 5–20 μM .
  • Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding modes. The trifluoromethyl group in similar derivatives enhances hydrophobic interactions .

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